molecular formula C8H7N3O2 B13713826 2-Amino-5-methyl-4-nitrobenzonitrile

2-Amino-5-methyl-4-nitrobenzonitrile

Cat. No.: B13713826
M. Wt: 177.16 g/mol
InChI Key: JKDRKGUYIYSRDK-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4-nitrobenzonitrile is an organic compound with the molecular formula C8H7N3O2. It is a derivative of benzonitrile, characterized by the presence of an amino group, a methyl group, and a nitro group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-methyl-4-nitrobenzonitrile can be synthesized through the nitration of o-toluonitrile using nitronium tetrafluoroborate (NO2+ BF4-).

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-methyl-4-nitrobenzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4-nitrobenzonitrile involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can participate in hydrogen bonding and other interactions with biomolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methyl-4-nitrobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both amino and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-amino-5-methyl-4-nitrobenzonitrile

InChI

InChI=1S/C8H7N3O2/c1-5-2-6(4-9)7(10)3-8(5)11(12)13/h2-3H,10H2,1H3

InChI Key

JKDRKGUYIYSRDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])N)C#N

Origin of Product

United States

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